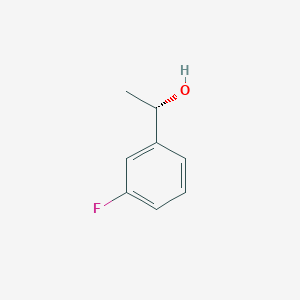

(S)-1-(3-Fluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287056 | |

| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-32-5 | |

| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-1-(3-Fluorophenyl)ethanol, a chiral alcohol of significant interest in the pharmaceutical and chemical industries. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.

Chemical Identity and Structure

This compound is a chiral aromatic alcohol. Its chemical structure consists of a benzene ring substituted with a fluorine atom at the meta-position, and an ethanol group at the first position, with the stereochemistry at the chiral center designated as (S).

Caption: Chemical structure of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 187-189 °C at 760 mmHg | [1] |

| Density | 1.123 g/cm³ | N/A |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |

Table 2: Optical Properties

| Property | Value | Conditions | Reference |

| Specific Rotation ([α]D) | -40.7° | c = 0.2 in CHCl₃ | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of chiral alcohols like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using the capillary method, which involves heating a small sample of the liquid with an inverted capillary tube.

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Sample Preparation: A small quantity of this compound is placed in a small-diameter test tube (fusion tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube). The heating is done gradually.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Specific Rotation (Polarimetry)

The specific rotation of a chiral compound is a measure of its ability to rotate plane-polarized light and is a characteristic property. It is measured using a polarimeter.

Caption: Workflow for Specific Rotation Measurement.

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable achiral solvent (e.g., chloroform) to obtain a known concentration (c) in g/mL.

-

Polarimeter Cell Filling: A polarimeter cell of a known path length (l), typically in decimeters (dm), is carefully filled with the solution, ensuring no air bubbles are trapped.

-

Measurement: The cell is placed in a polarimeter. Plane-polarized light (typically from a sodium lamp, λ = 589 nm) is passed through the solution at a constant temperature (T). The angle of rotation (α) of the plane of polarization is measured.

-

Calculation: The specific rotation ([α]Tλ) is calculated using the formula: [α]Tλ = α / (l × c).[4][5]

Determination of Enantiomeric Excess (Chiral HPLC)

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is commonly determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Caption: Workflow for Enantiomeric Excess Determination.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a solvent compatible with the HPLC mobile phase.

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column is used. The choice of CSP is critical for achieving separation of the enantiomers.

-

Analysis: The sample is injected onto the column, and the enantiomers are separated as they travel through the column at different rates due to their different interactions with the chiral stationary phase. A detector, typically a UV detector, is used to monitor the elution of the enantiomers.

-

Quantification: The resulting chromatogram will show two peaks corresponding to the (R)- and (S)-enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[6]

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][7][8]

Applications

This compound is a valuable chiral building block in organic synthesis. It is particularly important as an intermediate in the preparation of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity of the final drug molecule.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All experiments should be conducted in a controlled laboratory setting by trained professionals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(3-Fluorophenyl)ethanol | 402-63-1 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound - Free SDS search [msds.com]

(S)-1-(3-Fluorophenyl)ethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-1-(3-Fluorophenyl)ethanol, a chiral building block of significant interest in the pharmaceutical industry. The document outlines its chemical properties, methods for its asymmetric synthesis, and its applications in drug discovery and development.

Chemical Identity and Properties

This compound is the (S)-enantiomer of 1-(3-Fluorophenyl)ethanol. While the racemic mixture is well-documented, the enantiomerically pure form is crucial for the synthesis of stereospecific active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citation |

| Chemical Name | This compound | |

| Synonyms | (S)-3-Fluoro-α-methylbenzyl alcohol, (1S)-1-(3-fluorophenyl)ethanol | |

| CAS Number | 402-63-1 (for racemic mixture) | [1][2][3] |

| Molecular Formula | C₈H₉FO | [1][2][3] |

| Molecular Weight | 140.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

Table 2: Physicochemical Properties (Racemic Mixture)

| Property | Value | Citation |

| Boiling Point | 104-106 °C at 20 mmHg | [2] |

| Flash Point | 93 °C (199 °F) | [2] |

| Density | 1.123 - 1.210 g/cm³ | [2][3] |

| Refractive Index | 1.5035 - 1.51 | [2][3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Role in Drug Discovery and Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Chiral alcohols such as this compound are valuable intermediates in the synthesis of complex, enantiomerically pure APIs. The fluorophenyl group can improve the biological activity and metabolic stability of the final drug molecule. This compound serves as a key intermediate in the synthesis of various drugs, potentially including those targeting the central nervous system.

The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of enantiomerically pure building blocks like this compound is therefore a cornerstone of modern drug development, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety.

Asymmetric Synthesis Protocols

The enantioselective reduction of the corresponding prochiral ketone, 3'-fluoroacetophenone, is the most common strategy for synthesizing this compound. Both biocatalytic and chemocatalytic methods have proven effective.

Biocatalytic Synthesis via Ketoreductase (KRED)

Biocatalysis using ketoreductases offers a highly selective and environmentally friendly route to chiral alcohols. These enzymes, often used in whole-cell systems, can achieve high conversions and enantiomeric excesses under mild conditions.

Experimental Protocol: KRED-Catalyzed Reduction of 3'-Fluoroacetophenone

This protocol is a representative procedure and may require optimization for specific enzymes and reaction scales.

Materials:

-

Ketoreductase (KRED) or a whole-cell biocatalyst expressing a suitable KRED.

-

3'-Fluoroacetophenone

-

Cofactor (NADP⁺ or NAD⁺)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

-

Enzyme and Cofactor Addition: Add the KRED enzyme preparation (as a lyophilized powder or whole-cell suspension) and the cofactor (e.g., NADP⁺ to a final concentration of 1 mM). If using a GDH for regeneration, add it at this stage along with glucose.

-

Substrate Addition: Add 3'-fluoroacetophenone to the desired concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to aid solubility. If using isopropanol for cofactor regeneration, it can be added as a co-solvent (e.g., 10-20% v/v).

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37 °C) with agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC or GC.

-

Work-up: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Mix thoroughly and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure alcohol.

Table 3: Representative Data for KRED-Catalyzed Reductions of Acetophenones

| Enzyme Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Citation |

| Engineered KRED | Halogenated Acetophenones | Corresponding (S)-Alcohols | 85-99 | >99 | [4] |

| KRED from T. maritima | 2',6'-Dichloro-3'-fluoroacetophenone | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | up to 91 | 99.98 | [4] |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemocatalytic method for the reduction of ketones. It typically employs a chiral transition metal catalyst (e.g., Ruthenium or Rhodium-based) and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Experimental Workflow: Asymmetric Synthesis of this compound

Caption: Workflow for the asymmetric synthesis of this compound.

Logical Relationships in Synthesis

The synthesis of this compound involves a clear logical progression from the starting material to the final, purified product. The key decision point is the choice of the asymmetric reduction method.

Logical Diagram: Key Steps and Components in Biocatalytic Reduction

Caption: Components of the KRED-catalyzed synthesis of this compound.

References

Spectroscopic data of (S)-1-(3-Fluorophenyl)ethanol (NMR, IR, MS)

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-1-(3-Fluorophenyl)ethanol

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Where direct experimental data for the (S)-enantiomer of the 3-fluoro derivative was not publicly available, data from the racemic mixture or closely related analogs, such as (S)-1-(3-Chlorophenyl)ethanol, is provided for reference and comparative analysis.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.20-7.35 | m | - | Ar-H |

| ~6.90-7.10 | m | - | Ar-H |

| ~4.90 | q | ~6.5 | CH-OH |

| ~2.50 | br s | - | OH |

| ~1.50 | d | ~6.5 | CH₃ |

Note: The chemical shifts for the aromatic protons (Ar-H) are approximate and will be influenced by the fluorine substituent. The quartet for the methine proton (CH-OH) is due to coupling with the methyl protons, and the doublet for the methyl protons (CH₃) is due to coupling with the methine proton.

¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, J ≈ 245 Hz) | C-F |

| ~148 (d, J ≈ 7 Hz) | Ar-C |

| ~130 (d, J ≈ 8 Hz) | Ar-CH |

| ~121 (d, J ≈ 2 Hz) | Ar-CH |

| ~114 (d, J ≈ 21 Hz) | Ar-CH |

| ~113 (d, J ≈ 22 Hz) | Ar-CH |

| ~70 | CH-OH |

| ~25 | CH₃ |

Note: The carbon attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Infrared (IR) Spectroscopy Data

Technique: Thin Film or KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360 | strong, broad | O-H stretch |

| ~3050 | medium | C-H stretch (aromatic) |

| ~2970 | medium | C-H stretch (aliphatic) |

| ~1600, 1580, 1490 | medium-strong | C=C stretch (aromatic) |

| ~1250 | strong | C-F stretch |

| ~1080 | strong | C-O stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 140 | ~40 | [M]⁺ (Molecular Ion) |

| 125 | 100 | [M - CH₃]⁺ |

| 97 | ~30 | [M - CH₃ - CO]⁺ or [C₆H₄F]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Note: The molecular ion peak is expected at m/z 140. The base peak is likely to be the fragment resulting from the loss of a methyl group (m/z 125).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[1][2]

-

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film): A drop of the liquid sample, this compound, is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin film.[4]

-

Sample Preparation (KBr Pellet - for solids): A small amount of a solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. This method is not directly applicable to the liquid title compound but is a common alternative.[5]

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty sample holder (or pure salt plates) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[6]

-

Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in Electron Ionization (EI) mode. This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: The mass of the molecular ion is used to determine the molecular weight of the compound. The fragmentation pattern provides structural information about the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]

- 5. 1-(4-Fluorophenyl)ethanol(403-41-8) IR Spectrum [chemicalbook.com]

- 6. (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | C8H7Cl2FO | CID 11557536 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine in Chiral Alcohols: A Technical Guide to Enhancing Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into chiral alcohol moieties has emerged as a powerful strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorine in modulating the biological activity of these essential pharmacophores. By delving into the physicochemical and pharmacokinetic consequences of fluorination, this document provides a comprehensive resource for leveraging fluorine's unique properties in drug design and development.

The Fluorine Advantage: Enhancing Molecular Properties

The strategic placement of fluorine atoms within a chiral alcohol can dramatically alter its biological profile. This enhancement is primarily attributed to fluorine's distinct characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These properties collectively influence a molecule's potency, metabolic stability, and binding affinity.

A significant benefit of fluorination is the enhancement of metabolic stability . The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family. By introducing fluorine at metabolically vulnerable positions, the half-life of a drug can be significantly extended, leading to improved bioavailability and less frequent dosing.

Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of the alcohol's hydroxyl group and neighboring functionalities. This alteration of a compound's ionization state is a critical factor in optimizing its solubility, membrane permeability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine can also influence the molecule's conformation, sometimes locking it into a bioactive conformation that promotes stronger binding to its biological target.

Quantitative Impact of Fluorination on Biological Activity

The introduction of fluorine can lead to substantial improvements in the biological potency of chiral alcohols. The following tables summarize quantitative data from various studies, offering a direct comparison between fluorinated and non-fluorinated analogs.

| Compound Class | Target | Fluorinated Analog | Non-Fluorinated Analog | Fold Improvement | Reference |

| Cinchona Alkaloid Derivative | Acetylcholinesterase (AChE) | 4'-Fluoro-9-epi-quinine | 9-epi-quinine | ~2x | [1] |

| Cinchona Alkaloid Derivative | Butyrylcholinesterase (BChE) | 4'-Fluoro-9-epi-quinine | 9-epi-quinine | ~3x | [1] |

| Cryptophycin Analog | KB-3-1 Tumor Cell Line | Unit A trifluoromethyl-modified cryptophycin | Cryptophycin-52 | >10x | [2] |

Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Chiral Alcohols. This table highlights the significant increase in inhibitory activity observed upon fluorination of chiral alcohol-containing compounds against their respective biological targets.

| Compound | Target Enzyme | IC50 / Ki (Fluorinated) | IC50 / Ki (Non-Fluorinated) | Reference |

| Peptidyl Ketone Inhibitor | Caspase-3 | 30 nM (IC50) | Not specified as active | |

| Isatin Derivative | Caspase-3 | 4.79 nM (IC50) | Not specified |

Table 2: Inhibitory Concentrations of Fluorinated Ketone Inhibitors. While not exclusively chiral alcohols, these ketone inhibitors are closely related precursors and demonstrate the potent effect of fluorination on enzyme inhibition, a principle that extends to chiral alcohol interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of fluorinated chiral alcohols.

Asymmetric Synthesis of Fluorinated Chiral Alcohols

The enantioselective synthesis of fluorinated chiral alcohols is a critical step in their development as therapeutic agents. A common method involves the asymmetric reduction of a prochiral fluorinated ketone.

General Protocol for Asymmetric Transfer Hydrogenation:

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of the chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) is prepared in a degassed solvent (e.g., dichloromethane).

-

Reaction Setup: The prochiral fluorinated ketone is dissolved in the same solvent in a separate flask. The catalyst solution is then added, followed by a hydrogen donor (e.g., isopropanol or formic acid).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Chiral Analysis: The enantiomeric excess of the purified alcohol is determined using chiral HPLC or supercritical fluid chromatography (SFC).

Enzyme Inhibition Assay

Determining the inhibitory potency of a fluorinated chiral alcohol against its target enzyme is a crucial step in its biological characterization.

General Protocol for a Spectrophotometric Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare a stock solution of the fluorinated chiral alcohol inhibitor in a suitable solvent (e.g., DMSO). Prepare a stock solution of the enzyme and its substrate in an appropriate assay buffer.

-

Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control group with no inhibitor.

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.[3]

Radioligand Binding Assay

For fluorinated chiral alcohols that target receptors, radioligand binding assays are used to determine their binding affinity.

General Protocol for a Radioligand Competition Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled fluorinated chiral alcohol.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the fluorinated chiral alcohol. Fit the data to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.[4][5]

Signaling Pathways and Mechanisms of Action

The introduction of fluorine can influence how a chiral alcohol-containing molecule interacts with and modulates cellular signaling pathways.

Glucocorticoid Receptor Signaling

Fluorinated corticosteroids, many of which contain a chiral alcohol moiety, are potent anti-inflammatory agents that act by modulating the glucocorticoid receptor (GR) signaling pathway.

Mechanism of Action:

-

Ligand Binding: The fluorinated corticosteroid enters the cell and binds to the GR in the cytoplasm.

-

Conformational Change and Translocation: This binding induces a conformational change in the GR, causing it to dissociate from a complex of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus.

-

Gene Transcription Modulation: In the nucleus, the complex binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Anti-inflammatory Effects: This binding can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes, leading to the overall therapeutic effect.

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel fluorinated chiral alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-(3-Fluorophenyl)ethanol: A Chiral Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural and electronic properties, conferred by the fluorine atom and the chiral secondary alcohol, make it an important intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its enantioselective synthesis, and its application in the synthesis of bioactive molecules, with a focus on its role in the development of kinase inhibitors.

Introduction

Chiral alcohols are fundamental components in the asymmetric synthesis of a vast array of chemical entities. Among these, this compound has emerged as a significant synthon due to the strategic placement of a fluorine atom on the phenyl ring. The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] The chiral secondary alcohol moiety of this compound provides a versatile handle for further chemical transformations, allowing for the construction of complex stereocenters.

This technical guide serves as a detailed resource for professionals in the field of organic synthesis and drug discovery, offering a compilation of quantitative data, in-depth experimental methodologies, and a visual representation of its application in a relevant biological pathway.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for its characterization. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | [4] |

| Molecular Weight | 140.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 187-189 °C | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [4] |

| Specific Optical Rotation [α]D²⁵ | approx. -35.3° (c=1.00 in CHCl₃) for (S)-1-(2-Fluorophenyl)ethanol* | [2] |

*Note: A specific optical rotation for this compound was not found in the searched literature. The provided value for the 2-fluoro isomer can be used as an estimate. The sign of rotation for the (S)-enantiomer is typically negative.[5]

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.55 – 7.60 (m, 1H), 7.07 – 7.29 (m, 3H), 5.32 (s, 1H), 5.04 – 5.06 (m, 1H), 1.35 – 1.38 (m, 3H). (for the 2-fluoro isomer) | [2] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.58, 158.16, 134.59, 128.62, 127.38, 124.66, 115.32, 62.54, 25.12. (for the 2-fluoro isomer) | [2] |

| Mass Spectrometry (GC-MS) | Fragmentation pattern available in spectral databases. |

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. The most common and efficient methods involve the asymmetric reduction of the prochiral ketone, 3'-fluoroacetophenone. This section details three key methodologies: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction, and asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. It utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane reducing agent to facilitate the stereoselective hydride transfer.

Experimental Protocol: Asymmetric Synthesis of this compound via CBS Reduction

-

Materials:

-

3'-Fluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

-

-

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).

-

Dilute the catalyst with 10 mL of anhydrous THF and cool the flask to 0 °C in an ice-water bath.

-

Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.

-

In a separate flame-dried flask, dissolve 3'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.

-

Cool the reaction flask containing the catalyst-borane complex to -30 °C.

-

Slowly add the solution of 3'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

-

Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, quench it by the slow and careful dropwise addition of 5 mL of methanol at -30 °C.

-

Allow the mixture to warm to room temperature and then add 20 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Biocatalytic Reduction

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity under mild reaction conditions. Whole-cell biocatalysts, such as Candida parapsilosis, are often used as they contain the necessary enzymes and cofactors.[6][7]

Experimental Protocol: Biocatalytic Reduction of 3'-Fluoroacetophenone using Candida parapsilosis

-

Materials:

-

3'-Fluoroacetophenone

-

Candida parapsilosis (e.g., ATCC 7330) cells

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Prepare a suspension of Candida parapsilosis cells in the phosphate buffer.

-

To this suspension, add glucose to a final concentration of 5% (w/v).

-

Add 3'-fluoroacetophenone to the reaction mixture (e.g., 1 g/L).

-

Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm).

-

Monitor the reaction progress by GC or HPLC.

-

Upon completion (typically 24-48 hours), extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

-

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones. This reaction typically employs a chiral transition metal catalyst, such as a ruthenium complex with a chiral diamine ligand (e.g., TsDPEN), and a hydrogen donor, like isopropanol or a formic acid/triethylamine mixture.[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 3'-Fluoroacetophenone

-

Materials:

-

3'-Fluoroacetophenone

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst.

-

Prepare a 5:2 mixture of formic acid and triethylamine.

-

Add 3'-fluoroacetophenone (1.0 mmol) to the catalyst solution.

-

Add the formic acid/triethylamine mixture (1.0 mL) to the reaction vessel.

-

Stir the reaction at 40 °C and monitor its progress by TLC or GC.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

-

Application in the Synthesis of Bioactive Molecules: Aurora B Kinase Inhibitors

This compound derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. A notable example is their use in the development of selective Aurora B kinase inhibitors, such as AZD1152. Aurora kinases are crucial for cell cycle regulation, and their overexpression is linked to several cancers, making them a significant target for cancer therapy.

Workflow for the Synthesis of an Aurora B Kinase Inhibitor Precursor:

The synthesis of the active metabolite of AZD1152, known as AZD1152-HQPA, involves the coupling of a pyrazole derivative with a quinazoline core. A key fragment of this molecule incorporates a side chain derived from a chiral alcohol, highlighting the importance of enantiomerically pure building blocks. While the exact synthesis of AZD1152 starts from a different precursor, the following workflow illustrates how this compound could be conceptually utilized in the synthesis of a related structural motif found in kinase inhibitors.

Caption: Synthetic workflow for an Aurora B kinase inhibitor analog.

The Aurora B Kinase Signaling Pathway:

Aurora B kinase plays a critical role in ensuring the correct segregation of chromosomes during mitosis. It is a key component of the chromosomal passenger complex (CPC), which localizes to different parts of the cell during cell division to regulate various mitotic events. Inhibition of Aurora B leads to defects in chromosome alignment, failure of cytokinesis, and ultimately, apoptosis in cancer cells.

Caption: Simplified Aurora B kinase signaling pathway and the effect of its inhibition.

Conclusion

This compound is a highly versatile and valuable chiral building block in modern organic synthesis. Its unique properties make it an attractive intermediate for the synthesis of complex, high-value molecules, particularly in the field of drug discovery. The reliable and scalable enantioselective synthetic routes, including CBS reduction, biocatalytic reduction, and asymmetric transfer hydrogenation, provide access to this important synthon in high optical purity. Its application in the synthesis of kinase inhibitors, such as those targeting the Aurora B kinase pathway, underscores its significance in the development of next-generation therapeutics. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this compound in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of (S)-1-(3-Fluorophenyl)ethanol

This guide provides comprehensive safety and handling information for (S)-1-(3-Fluorophenyl)ethanol (CAS No. 126534-32-5), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough overview of potential hazards and mitigation strategies.

Section 1: Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory irritation.[1][2]

1.1 GHS Labeling

-

GHS Pictogram:

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Citations |

| Prevention | P261 | Avoid breathing fumes, mist, spray, or vapors. | [1][5] |

| P264 | Wash skin thoroughly after handling. | [1][5] | |

| P271 | Use only outdoors or in a well-ventilated area. | [1][5] | |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][5] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [1][5] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [1][5] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [1][5] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1][5] |

| P405 | Store locked up. | [1][5] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1][5] |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value | Citations |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.16 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 104-106 °C at 20 mmHg | [6] |

| Flash Point | 93 °C (199 °F) | [6] |

| Density | 1.210 g/cm³ | [6] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | |

| Storage Temp. | Room Temperature | [3][4] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

3.1 Engineering Controls Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

3.2 Personal Protective Equipment (PPE) The following PPE should be worn when handling this substance:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[9][11]

-

Respiratory Protection: If ventilation is inadequate or if working with aerosols or mists, use a NIOSH-approved respirator.[11]

3.3 Hygiene Measures Wash hands thoroughly after handling the chemical.[1][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][11]

3.4 Storage Conditions Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep the container tightly closed when not in use.[1][5] The substance should be stored locked up.[1][5]

Caption: Logical relationship for handling and storage protocols.

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of accidental exposure or release.

4.1 First Aid Measures The following first aid protocols should be followed in case of exposure.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Fluorophenyl)ethanol | 402-63-1 [sigmaaldrich.com]

- 4. 402-63-1|1-(3-Fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. store.p212121.com [store.p212121.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. mre-ethanol.com [mre-ethanol.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanol

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-(3-Fluorophenyl)ethanol, a valuable chiral intermediate in the pharmaceutical industry. Two primary methodologies are presented: chemical synthesis via asymmetric transfer hydrogenation (ATH) and biocatalytic synthesis using a ketoreductase (KRED). This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of these methods, complete with quantitative data, step-by-step protocols, and visual workflows to facilitate practical implementation.

Introduction

The enantiomerically pure alcohol this compound is a key building block in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for biological activity, necessitating highly selective synthetic methods. The asymmetric reduction of the prochiral ketone, 3-fluoroacetophenone, is the most direct route to this chiral alcohol. This document outlines two state-of-the-art approaches: a chemical method employing a well-defined ruthenium catalyst for asymmetric transfer hydrogenation, and a biocatalytic method utilizing a ketoreductase enzyme, often within a whole-cell system for efficient cofactor regeneration. The selection of the optimal method depends on factors such as scale, cost, desired purity, and available laboratory infrastructure.

Comparative Data

The following tables summarize the quantitative data for the chemical and biocatalytic synthesis of this compound, allowing for a direct comparison of their efficacy.

Table 1: Asymmetric Transfer Hydrogenation of 3-Fluoroacetophenone

| Catalyst | Ligand | H-Source | Base | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH:NEt₃ (5:2) | - | 28 | 12 | >95 | >99 (S) |

| [RhCl₂(Cp*)]₂ | (S,S)-TsDPEN | HCOONa | aq. NaOH | 40 | 0.5 | ~100 | 97 (S) |

| [Ru(OTf)(TsDPEN)(p-cymene)] | (S,S)-TsDPEN | H₂ (gas) | - | RT | 16 | High | High |

Note: Data is compiled from various sources and may represent typical results rather than a single experiment.

Table 2: Biocatalytic Reduction of 3-Fluoroacetophenone

| Biocatalyst | System Type | Co-substrate | pH | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Ketoreductase (KRED) | Isolated Enzyme | Isopropanol | 7.0 | 30 | 12-24 | >99 | >99 (S) |

| Alternaria alternata EBK-6 | Whole-Cell | Ram Horn Peptone | 6.0 | 32 | 48 | 66 | >99 (S) |

| Recombinant E. coli (ADH/GDH) | Whole-Cell | Glucose | 7.0 | 30 | <24 | >95 | >99 (S) |

Note: Whole-cell systems often include a secondary enzyme like glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration.

Experimental Protocols

Chemical Synthesis: Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 3-fluoroacetophenone using a Ru(II)-TsDPEN catalyst.

Materials:

-

3-Fluoroacetophenone

-

[RuCl(p-cymene)((S,S)-TsDPEN)]

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous dichloromethane (DCM) or isopropanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Catalyst Activation (if required): In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 mmol, 0.5 mol%) in the chosen anhydrous solvent (5 mL).

-

Reaction Mixture Preparation: Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.

-

Reaction Initiation: To the catalyst solution, add 3-fluoroacetophenone (1 mmol). Then, add the formic acid/triethylamine mixture (1.5 mmol HCOOH, 0.6 mmol NEt₃).

-

Reaction Progress: Stir the reaction mixture at the specified temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography to afford this compound.

-

Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.[1]

Biocatalytic Synthesis: Whole-Cell Reduction

This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 3-fluoroacetophenone using a recombinant E. coli strain co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[2]

Materials:

-

3-Fluoroacetophenone

-

Recombinant E. coli cells expressing a suitable ketoreductase (KRED) and glucose dehydrogenase (GDH)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Glucose (co-substrate)

-

NADP⁺ (catalytic amount)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cell Preparation: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell density (OD₆₀₀) should be optimized for the specific strain.

-

Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (e.g., 1.5 equivalents), and a catalytic amount of NADP⁺.

-

Substrate Addition: Add 3-fluoroacetophenone to the reaction mixture. The substrate concentration should be optimized to avoid substrate inhibition.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking to ensure proper aeration and mixing.

-

Monitoring: Monitor the conversion of the ketone to the alcohol by GC or HPLC.

-

Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 x volume).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to obtain the crude product. Further purification, if necessary, can be performed by column chromatography.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

The following diagrams illustrate the workflows for the chemical and biocatalytic synthesis methods.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

Conclusion

Both asymmetric transfer hydrogenation and biocatalytic reduction are highly effective methods for the synthesis of this compound from 3-fluoroacetophenone, consistently delivering the product in high yield and excellent enantiomeric excess. The choice between these methods will be dictated by project-specific requirements. Asymmetric transfer hydrogenation offers a well-established chemical route with rapid reaction times, while biocatalysis presents a greener alternative, operating under mild aqueous conditions and often simplifying purification. The detailed protocols and comparative data provided herein should serve as a valuable resource for the successful implementation of either strategy in a research or process development setting.

References

Application Notes and Protocols for the Biocatalytic Reduction of 3-Fluoroacetophenone to (S)-1-(3-Fluorophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis of this enantiomerically pure alcohol often requires harsh reagents, protecting groups, and challenging purification steps. Biocatalysis offers a green and efficient alternative, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to perform highly selective asymmetric reductions under mild conditions. This application note provides a detailed protocol for the biocatalytic reduction of 3-fluoroacetophenone to this compound using a whole-cell biocatalyst expressing a ketoreductase and a coupled enzyme system for cofactor regeneration.

Principle of the Biocatalytic Reduction

The biocatalytic reduction of 3-fluoroacetophenone involves the transfer of a hydride ion from a nicotinamide cofactor (NADPH or NADH) to the carbonyl group of the substrate, catalyzed by a stereoselective ketoreductase. To make the process economically viable, the expensive cofactor is continuously regenerated. In this protocol, a whole-cell system is employed, which utilizes a co-expressed glucose dehydrogenase (GDH) to oxidize glucose, thereby regenerating the NADPH consumed by the ketoreductase.

Data Presentation

The following tables summarize typical quantitative data obtained from the biocatalytic reduction of various fluoro-substituted acetophenones using engineered ketoreductases. These results demonstrate the high efficiency and enantioselectivity achievable with biocatalysis.

Table 1: Performance of Engineered Ketoreductases in the Reduction of Substituted Acetophenones.

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e., %) | Product |

| 2',6'-dichloro-3'-fluoroacetophenone | Engineered KRED | >95%[1] | >99%[1] | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol |

| 4-fluoroacetophenone | Recombinant E. coli (ADH + GDH) | >95%[2] | >99%[2] | (R)-1-(4-fluorophenyl)ethanol |

| 3-fluoroacetophenone | Recombinant E. coli (ADH + GDH) | Promising Substrate[2] | N/A | This compound |

Table 2: Typical Reaction Parameters for Biocatalytic Ketone Reduction.

| Parameter | Value | Reference |

| Temperature | 30 °C | [3] |

| pH | 7.0 | [4] |

| Buffer | Potassium Phosphate (0.1 M) | [5] |

| Substrate Concentration | 50 - 200 g/L | [5] |

| Co-substrate (Glucose) | 1.2 - 1.5 equivalents | General Practice |

| Co-factor (NADP+) | Catalytic amount (e.g., 1 mg/mL) | General Practice |

| Biocatalyst Loading | 1-10% (w/w) of substrate | [1] |

| Reaction Time | 12 - 24 hours | [1] |

Experimental Protocols

This section provides a detailed methodology for the whole-cell biocatalytic reduction of 3-fluoroacetophenone.

Materials and Reagents

-

3-Fluoroacetophenone (Substrate)

-

This compound (Standard for analysis)

-

Recombinant Escherichia coli cells co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)

-

D-Glucose (Co-substrate)

-

NADP+ sodium salt (Cofactor)

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Standard laboratory glassware and equipment (bioreactor or shaker flasks, centrifuge, pH meter, etc.)

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Whole-Cell Biocatalytic Reduction

-

Biocatalyst Preparation:

-

Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-log phase.

-

Induce the expression of the KRED and GDH genes by adding an appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25°C) for several hours.

-

Harvest the cells by centrifugation and wash them with potassium phosphate buffer (0.1 M, pH 7.0). The resulting cell paste can be used directly or stored frozen.

-

-

Biocatalytic Reduction Reaction:

-

In a temperature-controlled reaction vessel (e.g., a shaker flask or bioreactor), prepare the reaction mixture containing:

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

3-Fluoroacetophenone (e.g., 10 g/L)

-

D-Glucose (e.g., 1.2 equivalents to the substrate)

-

NADP+ (catalytic amount, e.g., 0.1 g/L)

-

-

Initiate the reaction by adding the prepared recombinant E. coli cell paste (e.g., 50 g/L wet cell weight).

-

Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 12-24 hours. Monitor the pH and adjust if necessary to maintain it at 7.0.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the substrate and the formation of the product.

-

Once the reaction is complete (no further substrate conversion), terminate the reaction by centrifuging the mixture to remove the cells.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

-

Analysis of Conversion and Enantiomeric Excess:

-

Determine the conversion by comparing the peak area of the substrate and product in GC or HPLC.

-

Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis. A typical chiral GC method might use a β-DEXTM120 column.[6] A chiral HPLC method could employ an OB-H column with a mobile phase of hexane and isopropanol.[7]

-

Visualizations

Biocatalytic Reduction Workflow

Caption: Workflow for the whole-cell biocatalytic reduction.

Cofactor Regeneration Cycle

Caption: Coupled-enzyme system for NADPH cofactor regeneration.

References

- 1. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. almacgroup.com [almacgroup.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Lipase-Catalyzed Resolution of (S)-1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals. The kinetic resolution of racemic alcohols using lipases is a highly effective and environmentally benign method to obtain these valuable intermediates. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(3-fluorophenyl)ethanol to yield the enantiopure (S)-1-(3-Fluorophenyl)ethanol, a precursor for various biologically active molecules. The protocol utilizes the highly selective and robust immobilized lipase B from Candida antarctica (commonly known as Novozym 435).

The principle of this kinetic resolution lies in the differential rate of acylation of the two enantiomers of the alcohol by the lipase. The enzyme preferentially catalyzes the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the unreacted (S)-alcohol and the acylated (R)-ester can be obtained with high enantiomeric purity.

Data Presentation

| Substrate | Product | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (±)-1-(3-(trimethylsilyl)phenyl)ethanol | (S)-1-(3-(trimethylsilyl)phenyl)ethanol | Novozym 435 | Vinyl Acetate | Hexane | 3 | ~50 | 49 | >99 |

| (±)-1-(3-(trimethylsilyl)phenyl)ethanol | (R)-1-(3-(trimethylsilyl)phenyl)acetate | Novozym 435 | Vinyl Acetate | Hexane | 3 | ~50 | 48 | >99 |

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the lipase-catalyzed kinetic resolution of racemic 1-(3-fluorophenyl)ethanol.

Materials

-

Racemic 1-(3-fluorophenyl)ethanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous hexane (or other suitable anhydrous non-polar solvent like heptane or tert-butyl methyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

-

Reaction vessel (e.g., round-bottom flask or sealed vial)

-

Magnetic stirrer and stir bar

-

Temperature-controlled oil bath or heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination

Protocol 1: Analytical Scale Reaction for Optimization

This protocol is intended for optimizing reaction parameters such as temperature, enzyme loading, and reaction time on a small scale.

-

Preparation: To a clean, dry 10 mL vial equipped with a magnetic stir bar, add racemic 1-(3-fluorophenyl)ethanol (e.g., 50 mg, 0.35 mmol).

-

Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate, e.g., 5-10 mg).

-

Solvent and Acyl Donor Addition: Add anhydrous hexane (e.g., 2 mL) to dissolve the substrate. Add vinyl acetate (typically 1.5 to 2.0 equivalents, e.g., 50-65 µL, 0.53-0.70 mmol).

-

Reaction: Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer with an oil bath set to the desired temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 10 µL) at various time points (e.g., 1, 3, 6, 12, 24 hours). Dilute the aliquot with a suitable solvent (e.g., isopropanol) and filter to remove the enzyme. Analyze the sample by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

Protocol 2: Preparative Scale Resolution

This protocol is for the resolution of a larger quantity of racemic 1-(3-fluorophenyl)ethanol based on the optimized conditions from the analytical scale experiments.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic 1-(3-fluorophenyl)ethanol (e.g., 1.0 g, 7.0 mmol).

-

Solvent and Enzyme Addition: Add anhydrous hexane (e.g., 40 mL) and the optimized amount of Novozym 435 (e.g., 100-200 mg).

-

Initiation of Reaction: Begin stirring the mixture and bring it to the optimal temperature (e.g., 40 °C). Add the optimized amount of vinyl acetate (e.g., 1.0 mL, 10.5 mmol).

-

Reaction and Monitoring: Allow the reaction to proceed with stirring at the set temperature. Monitor the reaction by TLC or by analyzing aliquots via chiral HPLC/GC as described in the analytical protocol.

-

Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent (e.g., hexane), dried, and stored for potential reuse.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

-

Purification: Separate the unreacted this compound from the (R)-1-(3-fluorophenyl)acetate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified (S)-alcohol and (R)-acetate by standard analytical techniques (NMR, IR, MS) and determine their enantiomeric purity by chiral HPLC or GC analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the lipase-catalyzed kinetic resolution process.

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Conclusion

The lipase-catalyzed kinetic resolution of racemic 1-(3-fluorophenyl)ethanol using immobilized Candida antarctica lipase B is an efficient and selective method for the preparation of the enantiopure (S)-alcohol. The provided protocols offer a robust starting point for researchers to implement this valuable biocatalytic transformation. The mild reaction conditions, high selectivity of the enzyme, and the potential for enzyme recycling make this a sustainable and attractive alternative to traditional chemical resolution methods.

References

Application Notes and Protocols: (S)-1-(3-Fluorophenyl)ethanol in the Synthesis of CNS Drug Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in medicinal chemistry, particularly in the development of central nervous system (CNS) drug candidates. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug molecules. This chiral alcohol serves as a key starting material for introducing the (S)-1-(3-fluorophenyl)ethoxy moiety into various molecular scaffolds, a structural motif found in a number of neurologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key CNS drug intermediate, (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine. Azetidine derivatives are of significant interest in CNS drug discovery due to their ability to impart favorable physicochemical properties, such as improved solubility and reduced lipophilicity, which can lead to better brain penetration.

Synthetic Application: Synthesis of (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine

A primary application of this compound is in the synthesis of chiral ethers, which can serve as intermediates for more complex CNS drug candidates. One such key intermediate is (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine. This intermediate can be synthesized via a Mitsunobu reaction between this compound and N-Boc-3-hydroxyazetidine. The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.

The resulting ether linkage is a common feature in many biologically active compounds, and the azetidine ring provides a rigid scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine via Mitsunobu Reaction

This protocol details the synthesis of the target intermediate through the etherification of this compound with N-Boc-3-hydroxyazetidine.

Reaction Scheme:

Synthetic pathway for the Mitsunobu reaction.

Materials:

-

This compound

-

N-Boc-3-hydroxyazetidine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and N-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine.

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Enantiomeric Excess (ee) | >99% |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0 °C to room temperature |

Protocol 2: Deprotection of the Azetidine Intermediate

The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.